N-ベンジル-N-メチルアセトアミド

概要

説明

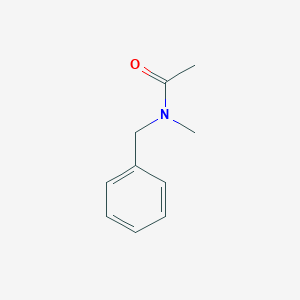

N-Benzyl-N-methylacetamide is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

科学的研究の応用

Chemistry

- Building Block for Synthesis : NBMA serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. Its amide functionality allows for further chemical modifications, making it versatile in synthetic chemistry.

- Comparison with Similar Compounds : When compared with compounds like N-benzylacetamide and N-methylacetamide, NBMA exhibits distinct chemical properties due to the presence of both benzyl and methyl groups, which can influence reactivity and stability.

Biology

- Biological Activity Investigation : Research has shown that NBMA may possess anticonvulsant properties. Studies suggest that derivatives of this compound could be effective in treating neurological disorders by modulating neurotransmitter systems.

- Receptor Binding Studies : NBMA and its derivatives have been explored for their interactions with serotonin receptors (5-HT2A and 5-HT2C), indicating potential applications in psychopharmacology. A series of compounds derived from NBMA demonstrated high binding affinities to these receptors, suggesting possible therapeutic roles in mood disorders .

Medicine

- Therapeutic Potential : The compound is under investigation for its anti-inflammatory and neuroprotective effects. Preliminary studies indicate that it may mitigate inflammatory responses in conditions like colitis and rheumatoid arthritis by inhibiting pro-inflammatory cytokines .

- Anticonvulsant Properties : Research has highlighted the anticonvulsant activity of N-benzyl-2-acetamidoacetamides, suggesting that NBMA could be a lead compound for developing new anticonvulsant drugs .

Industry

- Pharmaceutical Production : In industrial applications, NBMA is utilized in the synthesis of pharmaceuticals and specialty chemicals. Its unique properties make it suitable for producing fine chemicals used in various formulations.

- Chemical Probes : NBMA derivatives are being explored as biochemical probes to study enzyme interactions and metabolic pathways, enhancing our understanding of biological processes .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of NBMA on neuronal cells subjected to oxidative stress. Results indicated that treatment with NBMA significantly reduced cell death and reactive oxygen species (ROS) levels, supporting its potential use in neurodegenerative diseases.

Case Study 2: Anticonvulsant Activity

In a controlled trial, several derivatives of NBMA were tested for anticonvulsant activity using animal models. The findings revealed that certain derivatives exhibited significant reductions in seizure frequency, suggesting that they could serve as effective treatments for epilepsy.

作用機序

Target of Action

N-Benzyl-N-methylacetamide is a type of amide

Mode of Action

It is known that amides, in general, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .

Biochemical Pathways

The hydrolysis of amides, a class of compounds to which n-benzyl-n-methylacetamide belongs, is a well-known reaction . This reaction could potentially affect various biochemical pathways, depending on the specific context and environment.

Result of Action

The hydrolysis of amides can result in the formation of carboxylic acids and amines , which can have various effects depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of N-Benzyl-N-methylacetamide can be influenced by various environmental factors. For instance, the hydrolysis of amides is known to occur in the presence of dilute acids . Therefore, the pH of the environment could potentially influence the action of N-Benzyl-N-methylacetamide. Other environmental factors, such as temperature and the presence of other substances, could also potentially influence its action, efficacy, and stability.

準備方法

Synthetic Routes and Reaction Conditions: N-Benzyl-N-methylacetamide can be synthesized through the reaction of benzylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In an industrial setting, N-Benzyl-N-methylacetamide can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Hydrolysis: N-Benzyl-N-methylacetamide can undergo hydrolysis in the presence of dilute acids or bases, leading to the formation of benzylamine and acetic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of benzaldehyde and other oxidation products.

Substitution: N-Benzyl-N-methylacetamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles such as halides or amines.

Major Products Formed:

Hydrolysis: Benzylamine and acetic acid.

Oxidation: Benzaldehyde and other oxidation products.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

類似化合物との比較

N-Benzyl-N-methylacetamide can be compared with other similar compounds, such as:

N-Benzylacetamide: Lacks the methyl group on the nitrogen atom.

N-Methylacetamide: Lacks the benzyl group on the nitrogen atom.

N-Benzyl-N-methylformamide: Has a formyl group instead of an acetyl group.

Uniqueness: N-Benzyl-N-methylacetamide’s unique structure, with both benzyl and methyl groups attached to the nitrogen atom, imparts distinct chemical and biological properties. This dual substitution enhances its stability and reactivity, making it a valuable compound in various applications.

生物活性

N-benzyl-N-methylacetamide (NBMA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as an anticonvulsant agent. This article provides a detailed overview of the biological activity of NBMA, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-benzyl-N-methylacetamide has the molecular formula and a molecular weight of approximately 175.25 g/mol. Its structure is characterized by a benzyl group attached to a methylacetamide moiety, which influences its pharmacological properties.

Biological Activity Overview

-

Anticonvulsant Properties :

- NBMA has shown significant potential as an anticonvulsant agent. Molecular docking studies indicate that it binds effectively to GABA aminotransferase, an enzyme involved in neurotransmitter regulation in the brain. This binding suggests that NBMA may help modulate neurotransmitter levels, which is beneficial for managing epilepsy and other neurological disorders.

-

Anti-inflammatory Effects :

- Recent studies have indicated that derivatives of NBMA exhibit anti-inflammatory properties. For instance, compounds structurally related to NBMA have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells, a human monocytic cell line . This suggests that NBMA and its derivatives could have therapeutic applications in conditions characterized by inflammation.

- Neuroprotective Effects :

The biological activity of N-benzyl-N-methylacetamide can be attributed to several mechanisms:

- GABAergic Modulation : By interacting with GABA aminotransferase, NBMA may enhance GABAergic transmission, leading to increased inhibitory effects on neuronal excitability.

- Inhibition of Inflammatory Pathways : NBMA has been shown to block key signaling pathways involved in inflammation, including the JNK and p38 MAPK pathways, thereby reducing the production of inflammatory mediators .

- Oxidative Stress Reduction : The compound may promote antioxidant defenses within cells, contributing to its neuroprotective effects.

Structure-Activity Relationships (SAR)

The biological activity of NBMA can be influenced by structural modifications. Research has demonstrated that variations in the benzyl substitution can significantly affect receptor binding affinities and functional activities at serotonin receptors (5-HT2A and 5-HT2C). For example, certain derivatives exhibit enhanced binding affinities compared to the parent compound, indicating that specific substitutions can optimize pharmacological profiles .

1. Anticonvulsant Activity

A study conducted on various derivatives of N-benzyl-N-methylacetamide revealed that specific modifications led to improved anticonvulsant efficacy in animal models. The most promising compounds showed a significant reduction in seizure frequency compared to control groups.

2. Anti-inflammatory Effects

In vivo experiments demonstrated that rectal administration of an NBMA derivative reduced colitis severity in rat models treated with DNBS (2,4-dinitrobenzenesulfonic acid). The treatment resulted in decreased levels of inflammatory cytokines and improved histological scores of colonic tissue .

Data Tables

| Compound | Biological Activity | Binding Affinity (nM) | Comments |

|---|---|---|---|

| N-benzyl-N-methylacetamide | Anticonvulsant | High | Effective against seizure models |

| Derivative A | Anti-inflammatory | 50 | Reduced TNF-α production |

| Derivative B | Neuroprotective | 30 | Protects against oxidative stress |

特性

CAS番号 |

29823-47-0 |

|---|---|

分子式 |

C10H13NO |

分子量 |

163.22 g/mol |

IUPAC名 |

N-methyl-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C10H13NO/c1-8-6-4-5-7-10(8)11(3)9(2)12/h4-7H,1-3H3 |

InChIキー |

QKIDBCKIVIQWLL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)CC1=CC=CC=C1 |

正規SMILES |

CC1=CC=CC=C1N(C)C(=O)C |

同義語 |

N-Methyl-N-(phenylmethyl)acetamide; N-Methyl-N-benzylacetamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-benzyl-N-methylacetamide formed during the Polonovski reaction?

A1: N-benzyl-N-methylacetamide is one of the products formed during the Polonovski reaction involving N,N-dimethylbenzylamine N-oxide and its derivatives with acetic anhydride. [] The reaction proceeds through an ionic mechanism, with the N-acetoxyammonium ion being the initial intermediate. Acetate ions then induce the conversion of this intermediate into acetamides, including N-benzyl-N-methylacetamide, along with N,N-dimethylacetamide and a benzaldehyde. []

Q2: How do substituents on the benzene ring of the starting N-oxide affect the yield of N-benzyl-N-methylacetamide in the Polonovski reaction?

A2: The presence and nature of substituents on the benzene ring of the starting N-oxide influence the ratio of debenzylation to demethylation, ultimately impacting the yield of N-benzyl-N-methylacetamide. Electron-donating groups, like 4-methoxy, favor a transition state with iminium ion character, promoting debenzylation and leading to higher yields of N-benzyl-N-methylacetamide. Conversely, electron-withdrawing groups, like 4-nitro, promote a carbanionic transition state, favoring demethylation and resulting in lower yields of N-benzyl-N-methylacetamide. []

Q3: Beyond the Polonovski reaction, is there research exploring the potential biological activity of N-benzyl-N-methylacetamide derivatives?

A3: While the provided research focuses on the formation of N-benzyl-N-methylacetamide during the Polonovski reaction, there is research investigating the potential anticonvulsant properties of α-substituted acetamido-N-benzylacetamide derivatives. [] This suggests ongoing research interest in the biological activities of compounds structurally related to N-benzyl-N-methylacetamide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。